molecular formula C25H22N2O4S B2714838 (3E)-3-{[(4-acetylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 892304-85-7

(3E)-3-{[(4-acetylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Cat. No.: B2714838
CAS No.: 892304-85-7
M. Wt: 446.52
InChI Key: HAHCNDNXZWRIFM-BUVRLJJBSA-N
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Description

The compound (3E)-3-{[(4-acetylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide belongs to the 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide family, a class of heterocyclic compounds characterized by a fused benzothiazinone core with sulfone groups. This molecule features two key substituents:

  • A (4-acetylphenyl)amino-methylene group at the 3-position, introducing electron-withdrawing and hydrogen-bonding capabilities.
  • A 3-methylbenzyl group at the 1-position, contributing steric bulk and hydrophobic interactions.

These structural elements make it a synthetic analog of 1,3-dicarbonyls, enabling participation in multicomponent reactions to form fused heterocycles like 2-amino-4H-pyrans . Its design aligns with efforts to diversify benzothiazinone derivatives for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

(3E)-3-[(4-acetylanilino)methylidene]-1-[(3-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4S/c1-17-6-5-7-19(14-17)16-27-23-9-4-3-8-22(23)25(29)24(32(27,30)31)15-26-21-12-10-20(11-13-21)18(2)28/h3-15,26H,16H2,1-2H3/b24-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHCNDNXZWRIFM-BUVRLJJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC=C(C=C4)C(=O)C)S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=CC=C(C=C4)C(=O)C)/S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound known as (3E)-3-{[(4-acetylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a member of the benzothiazine class, which has garnered interest due to its potential biological activities, particularly against Mycobacterium tuberculosis (Mtb). This article reviews the current understanding of its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Synthesis

The compound's structure is characterized by a benzothiazine core with specific substituents that may influence its biological properties. The synthesis typically involves a multi-step reaction process that includes the formation of the benzothiazine framework and subsequent modifications to introduce the acetyl and methyl groups.

Antimycobacterial Activity

Recent studies have highlighted the compound's efficacy against M. tuberculosis. For instance, a derivative of benzothiazine was shown to exhibit significant antitubercular activity both in vitro and in vivo. In particular, it demonstrated an MIC (minimum inhibitory concentration) of 0.25 μg/mL against Mtb strains, indicating potent activity against both replicating and non-replicating bacilli .

The mechanism by which this compound exerts its antitubercular effects involves interference with bacterial cell wall synthesis and metabolic pathways. It has been suggested that the compound may inhibit the enzyme DprE1, which plays a crucial role in the biosynthesis of mycobacterial cell walls. Studies have shown that related compounds with similar structures also target this enzyme, leading to effective bacterial cell death .

Efficacy in Animal Models

In vivo studies conducted on guinea pigs and mice models have demonstrated that treatment with this compound significantly reduces bacterial loads in lung tissues. For example, treatment regimens showed an average reduction of 3 log CFU (colony-forming units) in infected animals compared to untreated controls after several weeks of administration .

Comparative Studies

Comparative analyses with other known antitubercular agents revealed that this compound exhibits superior efficacy at lower dosages. For instance, while other compounds required higher concentrations to achieve similar bacterial reductions, this compound showed effective results at doses as low as 50 mg/kg .

Data Summary

Study Model Dosage Efficacy (log CFU Reduction) MIC (μg/mL)
Study 1Mice50 mg/kg2.430.25
Study 2Guinea Pig200 mg/kg3.98-

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzothiazine derivatives, including the compound . Research indicates that compounds within this class exhibit significant activity against various bacterial pathogens, particularly those resistant to conventional antibiotics.

  • Mechanism of Action : The mechanism by which these compounds exert their antimicrobial effects is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth. For instance, a study evaluating 1,2-benzothiazine 1,1-dioxide derivatives demonstrated their effectiveness against Gram-positive bacteria using disk diffusion and microdilution methods .
  • Case Study : In a comparative study involving twenty different 1,2-benzothiazine derivatives, three new compounds were identified with promising antimicrobial activity. These compounds were tested against clinical strains of bacteria and showed effective inhibition at low concentrations .

Anticancer Properties

The anticancer potential of benzothiazine derivatives is another area of active research. The structural features of these compounds contribute to their ability to inhibit cancer cell proliferation.

  • Cell Line Studies : Various studies have assessed the cytotoxic effects of benzothiazine derivatives on cancer cell lines. For example, compounds similar to (3E)-3-{[(4-acetylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide have shown selective cytotoxicity towards specific cancer types while sparing normal cells .
  • Mechanistic Insights : The anticancer activity is often attributed to the induction of apoptosis in cancer cells and the inhibition of key signaling pathways involved in tumor growth. For instance, novel derivatives have been designed to target acetylcholinesterase as a potential mechanism for inhibiting tumor progression .

Synthesis and Green Chemistry

The synthesis of benzothiazine derivatives has evolved with a focus on green chemistry principles. This includes the development of environmentally friendly synthetic routes that minimize waste and energy consumption.

  • Recent Advances : Innovative synthetic methods utilizing ionic liquids as catalysts have been reported to produce benzothiazine derivatives efficiently under mild conditions . Such approaches not only enhance yield but also align with sustainable practices in chemical synthesis.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of benzothiazine derivatives.

  • Key Modifications : Variations in substituents on the benzothiazine core can significantly influence biological activity. Research has shown that specific functional groups enhance antimicrobial and anticancer properties by improving solubility and bioavailability .

Chemical Reactions Analysis

Reactivity Analysis

The compound’s reactivity stems from its heterocyclic structure and functional groups:

  • Electrophilic Substitution : The benzene rings in the acetylphenyl and benzyl substituents may undergo electrophilic substitution (e.g., nitration, acylation) due to their aromatic nature.

  • Nucleophilic Attack : The thiazine ring’s sulfur atom and carbonyl group (in the 4(3H)-one moiety) could serve as electrophilic centers for nucleophilic reactions.

  • Redox Reactions : The sulfonyl group (2,2-dioxide) is typically stable under standard conditions but may participate in reduction reactions under strong reductants.

Potential Reaction Pathways

  • Hydrolysis : The benzothiazine ring may undergo hydrolytic cleavage under acidic/basic conditions, yielding simpler amine or thiol derivatives.

  • Coupling Reactions : The amino group in the [(4-acetylphenyl)amino]methylene substituent could engage in cross-coupling reactions (e.g., Buchwald-Hartwig amination).

  • Oxidation : The acetyl group (COCH3) in the 4-acetylphenyl substituent is susceptible to oxidation (e.g., to carboxylic acid derivatives).

Characterization and Reaction Monitoring

The synthesis and reactivity of this compound are typically analyzed using:

Technique Purpose
Thin-Layer Chromatography (TLC) Monitor reaction progress and purity of intermediates/products
Nuclear Magnetic Resonance (NMR) Confirm structural identity and substitution patterns
Mass Spectrometry (MS) Determine molecular weight and fragmentation patterns
Infrared (IR) Spectroscopy Identify functional groups (C=O, N-H, S=O bonds)

Comparison with Similar Compounds

Research Findings and Limitations

Key Findings from Evidence

  • The target compound’s multicomponent synthesis allows efficient access to fused pyrans, a class of molecules with reported bioactivity.
  • Structural analogs with halogenated substituents (e.g., ) emphasize the role of electronegative groups in stabilizing crystal lattices and modulating reactivity.

Gaps in Current Knowledge

  • Bioactivity Data: No direct evidence is provided for the target compound’s biological activity. Comparative studies with chlorinated or alkylated analogs are needed.
  • Mechanistic Insights : The impact of the 4-acetylphenyl group on reaction pathways (e.g., hydrogen bonding vs. electronic effects) remains underexplored.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying the compound?

  • Answer : The compound can be synthesized via a multi-step route involving hydrazone formation and cyclization. For example, similar benzothiazine derivatives are prepared by reacting substituted hydrazines with carbonyl intermediates under reflux in ethanol, followed by purification via recrystallization (e.g., ethanol/water mixtures) . Key parameters include temperature control (70–80°C) and reaction time (8–12 hours). Purity is verified using thin-layer chromatography (TLC) and melting point analysis.

Q. How can the crystal structure of this compound be determined experimentally?

  • Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals suitable for SCXRD are grown via slow evaporation of a saturated solution in polar aprotic solvents (e.g., DMSO or DMF). Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Refinement using software like SHELX or OLEX2 resolves bond lengths, angles, and hydrogen-bonding networks, as demonstrated in analogous benzothiazine structures .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Answer :

  • NMR : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to confirm proton environments and substituent positions.
  • FTIR : Identify functional groups (e.g., C=O at ~1700 cm⁻¹, S=O at ~1350–1150 cm⁻¹).
  • Mass Spectrometry (ESI-MS) : Validate molecular weight and fragmentation patterns.
    Cross-referencing with computational predictions (e.g., DFT-calculated IR/NMR spectra) enhances accuracy .

Advanced Research Questions

Q. How can computational methods elucidate the compound’s electronic properties and reactivity?

  • Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO), electrostatic potential surfaces, and charge distribution. These predict nucleophilic/electrophilic sites and stability under varying pH. For example, studies on analogous compounds correlate computed dipole moments with solubility in polar solvents .

Q. What experimental design is appropriate for studying environmental degradation pathways?

  • Answer : Follow protocols from environmental fate studies (e.g., Project INCHEMBIOL ):

  • Hydrolysis : Expose the compound to buffered solutions (pH 3–11) at 25–50°C, analyzing degradation via HPLC-MS.
  • Photolysis : Use UV light (λ = 254–365 nm) to simulate sunlight, monitoring by UV-Vis spectroscopy.
  • Biotic Degradation : Incubate with soil or microbial consortia, quantifying metabolites via GC-MS.

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

  • Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Mitigation strategies include:

  • Standardized Assays : Use CLSI guidelines for antimicrobial testing or OECD protocols for cytotoxicity.
  • Dose-Response Curves : Calculate IC₅₀/EC₅₀ values across multiple replicates.
  • Control Comparisons : Benchmark against known inhibitors (e.g., doxorubicin for cytotoxicity) .

Q. What methodologies are used to study interactions between this compound and biological targets (e.g., DNA or enzymes)?

  • Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like DNA topoisomerases.
  • Biophysical Assays : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantifies binding affinity.
  • In Vitro Studies : Fluorescence quenching assays with ethidium bromide-DNA complexes assess intercalation potential .

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